(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a dihydrobenzofuran moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Acetamide Group: The acetamide group is attached through an esterification reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- (Z)-2-((2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
- (Z)-2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Uniqueness
(Z)-2-((2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is unique due to the presence of the fluorobenzylidene group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)7-15-17(21)13-6-5-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H2,19,20)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNQZEYBGMIGHW-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.